[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C7H6BrF3N2 It is characterized by the presence of a bromine atom attached to a pyridine ring and a trifluoromethyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 6-bromopyridine with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-2-yl)ethan-1-one: This compound has a similar structure but lacks the trifluoromethyl group.
(6-Bromopyridin-2-yl)methanamine: This compound has a similar pyridine ring with a bromine atom but differs in the attached functional groups.
Uniqueness
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical properties and reactivity. These features make it valuable in various research applications and distinguish it from other similar compounds .
Properties
CAS No. |
886364-60-9 |
---|---|
Molecular Formula |
C7H6BrF3N2 |
Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
YCUATFYSPCIFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.